molecular formula C9H18O3 B030150 9-Hydroxynonanoic acid CAS No. 3788-56-5

9-Hydroxynonanoic acid

Cat. No.: B030150
CAS No.: 3788-56-5
M. Wt: 174.24 g/mol
InChI Key: AFZMICRBFKZNIH-UHFFFAOYSA-N
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Description

9-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a hydroxy fatty acid, specifically a nonanoic acid where one of the hydrogens of the terminal methyl group is replaced by a hydroxy group . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be involved in the biotransformation of renewable fatty acids into industrially relevant oleochemicals

Cellular Effects

It is known that the compound can have an impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are still being researched.

Molecular Mechanism

The molecular mechanism of 9-Hydroxynonanoic acid involves its interactions with various biomolecules at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these mechanisms are still being explored.

Metabolic Pathways

This compound is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 9-hydroxynonanoic acid involves the ozonolysis of vegetable oils, followed by reduction with sodium borohydride . The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound can also be achieved through whole-cell biotransformation using engineered Escherichia coli biocatalysts. These biocatalysts utilize Baeyer-Villiger monooxygenase to convert oleic acid derivatives into this compound .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxynonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Nonanoic acid
  • 9-Hydroxypelargonic acid
  • 1,9-Nonanedioic acid
  • 10-Hydroxydecanoic acid

Comparison: 9-Hydroxynonanoic acid is unique due to its specific hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to nonanoic acid, it has an additional hydroxy group, making it more versatile in chemical synthesis and industrial applications . Its ability to form lactones and other cyclic structures also sets it apart from similar compounds .

Properties

IUPAC Name

9-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMICRBFKZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191316
Record name 9-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-56-5
Record name 9-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxynonanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-Hydroxyheptyloxy)acetic acid
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Record name 9-HYDROXYNONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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